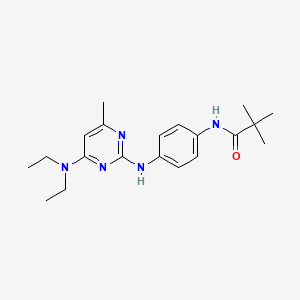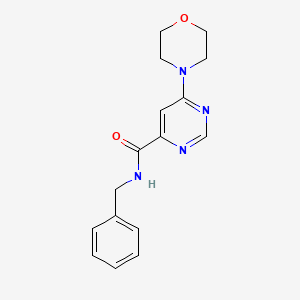
N-benzyl-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- N-benzyl-6-morpholinopyrimidine-4-carboxamide derivatives have been synthesized and characterized, showing significant antimicrobial activity. A study by Devarasetty et al. (2019) demonstrated the effectiveness of these compounds against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty et al., 2019).
Synthesis and Biological Activity 2. The compound has been involved in the synthesis of various novel heterocyclic compounds with potential biological activities. Shah et al. (2019) discussed the preparation of N'-arylidine-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidonecarbohydrazides, which showed significant antimicrobial activities (Shah et al., 2019).
Cytotoxic Activity 3. Research by Deady et al. (2000) indicated that derivatives of this compound were evaluated for their cytotoxic activities in various cell lines, revealing potential as anticancer agents (Deady et al., 2000).
Analgesic Properties 4. The derivatives of this compound have shown analgesic properties. Ukrainets et al. (2015) synthesized a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which exhibited significant analgesic effects (Ukrainets et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to target mmpl3, a protein essential for the survival of mycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets leading to the inhibition of essential biological processes .
Biochemical Pathways
Related compounds have been found to affect the synthesis of cell wall components in mycobacterium tuberculosis .
Result of Action
Similar compounds have shown bactericidal efficacy against mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
N-benzyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(17-11-13-4-2-1-3-5-13)14-10-15(19-12-18-14)20-6-8-22-9-7-20/h1-5,10,12H,6-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTCMEQJDYLJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)
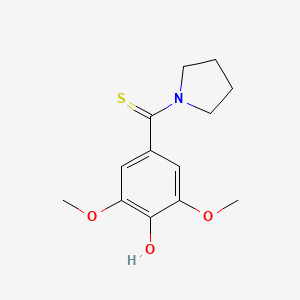
![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)
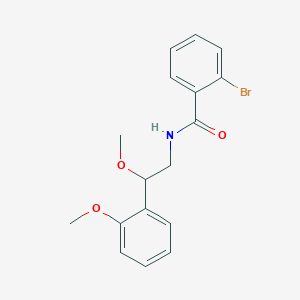
![1-((1R,5S)-8-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516165.png)
![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)
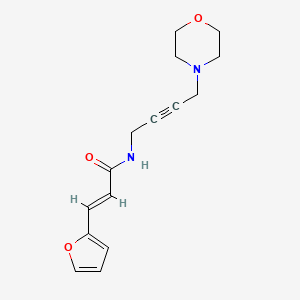
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2516168.png)
